molecular formula C7H4BrFO2 B1381898 2-Bromo-3-fluoro-4-hydroxybenzaldehyde CAS No. 1807171-16-9

2-Bromo-3-fluoro-4-hydroxybenzaldehyde

Cat. No.: B1381898
CAS No.: 1807171-16-9
M. Wt: 219.01 g/mol
InChI Key: ZAQILOVRXGBDHS-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-hydroxybenzaldehyde is a halogenated benzaldehyde derivative characterized by a bromine atom at position 2, a fluorine atom at position 3, and a hydroxyl group at position 4. This compound belongs to a class of substituted benzaldehydes with applications in organic synthesis, pharmaceuticals, and materials science. The presence of both electron-withdrawing (Br, F) and electron-donating (OH) groups creates unique electronic and steric effects, influencing its reactivity and physicochemical properties.

Synthesis of related brominated hydroxybenzaldehydes has been reported, such as 2-bromo-4-hydroxybenzaldehyde, prepared via methods involving bromination and oxidation steps .

Properties

IUPAC Name

2-bromo-3-fluoro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQILOVRXGBDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Hydroxyl Group and Bromination

A key step is the protection of the phenol hydroxyl group to avoid undesired side reactions during bromination and formylation. For example, isopropyl protection has been shown to be effective:

  • Step 1: React 3-fluorophenol with potassium carbonate and 2-bromopropane in an organic solvent (e.g., acetonitrile, acetone, tetrahydrofuran, or dimethylformamide) under heating to obtain 1-fluoro-3-isopropoxybenzene. This step protects the hydroxyl as an isopropyl ether.

  • Step 2: Brominate the protected intermediate using brominating agents such as tetrabutyl ammonium tribromide or pyridinium tribromide in solvents like 1,2-dichloroethane or dichloromethane at controlled temperatures to yield 1-bromo-2-fluoro-4-isopropoxybenzene. The molar ratio of substrate to brominating agent is carefully controlled (approx. 1:1).

Formylation via Grignard Reaction

  • Step 3: Prepare a Grignard reagent by reacting the brominated intermediate with isopropyl magnesium chloride in tetrahydrofuran at low temperatures (-10 to 0 °C). Then, add dimethylformamide (DMF) to the reaction mixture to introduce the formyl group, yielding 2-fluoro-4-isopropoxybenzaldehyde.

Deprotection of Hydroxyl Group

  • Step 4: Treat the formylated protected compound with boron trichloride (BCl3) to remove the isopropyl protecting group, regenerating the free phenol and yielding 2-fluoro-4-hydroxybenzaldehyde.

Bromination to Introduce the 2-Bromo Substituent

  • For the specific introduction of the bromine at the 2-position (ortho to the hydroxyl group), controlled bromination of the hydroxybenzaldehyde is required. This can be achieved by:

    • Using N-bromosuccinimide (NBS) or similar brominating agents under mild acidic conditions in solvents such as trifluoroacetic acid/sulfuric acid mixtures at controlled temperatures (0 to 50 °C) for extended reaction times (8 to 48 hours). This method yields bromo-substituted fluorobenzaldehydes with good yield (81-85%) and high purity.

Summary Table of Key Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Hydroxyl Protection 3-Fluorophenol, K2CO3, 2-bromopropane, organic solvent (e.g., MeCN), heat 1-fluoro-3-isopropoxybenzene Molar ratio 1:1.8-2.3:1.2-1.4; mild heating
2 Bromination Tetrabutyl ammonium tribromide or pyridinium tribromide, DCE or DCM, rt to 50 °C 1-bromo-2-fluoro-4-isopropoxybenzene Molar ratio substrate:brominating agent ~1:1
3 Grignard Formylation Isopropyl magnesium chloride in THF, -10 to 0 °C, then DMF 2-fluoro-4-isopropoxybenzaldehyde Molar ratio substrate:Grignard:DMF ~1:1.15-1.2:1.25-1.35
4 Deprotection Boron trichloride, controlled molar ratio 1:2-5.5 2-fluoro-4-hydroxybenzaldehyde High purity (~99.5%) achievable
5 Bromination (final step) N-bromosuccinimide, trifluoroacetic acid/H2SO4 solvent, 0-50 °C, 8-48 h 2-bromo-3-fluoro-4-hydroxybenzaldehyde Yield 81-85%, colorless viscous liquid

Analytical and Purity Considerations

  • The described methods allow for high purity products, with the final hydroxybenzaldehydes reaching purities of approximately 99.5% after purification steps.

  • Bromination steps require careful control of reaction temperature and reagent stoichiometry to avoid polybromination or side reactions.

  • Deprotection using boron trichloride is efficient and mild, preserving the aldehyde functionality while removing protecting groups cleanly.

Research Findings and Optimization Notes

  • The choice of protecting group is critical; isopropyl ethers provide a good balance of stability during bromination and ease of removal.

  • Organic solvents such as acetonitrile, acetone, tetrahydrofuran, and DMF are suitable for different steps, chosen based on solubility and reaction kinetics.

  • Brominating agents like tetrabutyl ammonium tribromide and N-bromosuccinimide offer selective bromination under mild conditions.

  • The Grignard formylation step benefits from low temperature control to prevent side reactions and maximize yield.

  • Scale-up procedures have been demonstrated with consistent yields and product quality, indicating robustness of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-Bromo-3-fluoro-4-hydroxybenzaldehyde serves as an essential precursor in the synthesis of pharmaceutical compounds. It is particularly noted for its role in developing curcuminoid analogs, which exhibit promising anticancer properties. For instance, derivatives synthesized from this compound have shown half-maximal inhibitory concentrations (IC50) of approximately 0.75 μM against human ovarian cancer cell lines (A2780) .

Synthesis of Hydrazone Derivatives

The compound can undergo aldehyde-amine condensation to produce hydrazone derivatives. These derivatives have demonstrated significant anti-inflammatory activity by inhibiting macrophage migration, making them potential candidates for treating inflammatory diseases .

Wittig Reaction

Utilizing the Wittig reaction, this compound can be transformed into caffeic acid phenylethyl amide derivatives. These derivatives exhibit cytoprotective activity against oxidative stress induced by peroxides, highlighting their potential in neuroprotective applications .

Data Table of Applications

Application AreaCompound DerivativeActivity/PropertyReference
Medicinal ChemistryCurcuminoid analogsIC50 = 0.75 μM against A2780 (ovarian cancer)
Anti-inflammatoryHydrazone derivativesInhibits macrophage migration
NeuroprotectionCaffeic acid phenylethyl amide derivativesCytoprotective against peroxides

Case Study 1: Synthesis of Curcuminoid Derivatives

A study synthesized curcuminoid derivatives from this compound through aldol condensation with ketones. The resulting compounds displayed significant anticancer activity, suggesting that modifications at the aromatic ring can enhance biological efficacy.

Case Study 2: Hydrazone Derivatives for Anti-inflammatory Activity

Research focused on synthesizing hydrazone derivatives from this compound demonstrated their effectiveness in reducing inflammation. The study highlighted the mechanism by which these derivatives inhibit macrophage migration, providing insights into their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-hydroxybenzaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Reactivity and Electronic Effects

  • Acidity : The hydroxyl group at position 4 exhibits higher acidity than its methoxy-substituted analog (2-bromo-3-hydroxy-4-methoxybenzaldehyde ) due to reduced electron-donating effects .
  • Steric Effects : The fluorine atom’s small size minimizes steric hindrance compared to bulkier substituents like nitro groups (3-nitro-4-hydroxybenzaldehyde ), enabling broader applicability in cross-coupling reactions.

Notes

Synthetic Considerations : Fluorination at position 3 requires specialized reagents (e.g., Selectfluor®), whereas bromination is typically achieved using N-bromosuccinimide (NBS) under controlled conditions .

Safety and Handling : Brominated benzaldehydes demand stringent safety protocols, including eye protection and immediate decontamination upon exposure, as outlined for structurally similar 4-(bromomethyl)benzaldehyde .

Data Gaps: Limited toxicological data exist for halogenated benzaldehydes; further studies are needed to assess chronic exposure risks .

Biological Activity

2-Bromo-3-fluoro-4-hydroxybenzaldehyde is an organic compound notable for its unique combination of halogen and hydroxyl functional groups. This compound has gained attention in medicinal chemistry and pharmacology due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

The molecular formula of this compound is C7H5BrF1O2, with a molar mass of 221.01 g/mol. The presence of bromine and fluorine atoms significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective inhibition at concentrations as low as 64 µg/mL.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, likely due to its ability to form hydrogen bonds with key bacterial enzymes .

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties against various cancer cell lines. For instance, it was tested against human pancreatic cancer cells (Patu8988) and human gastric cancer cells (SGC7901). The results showed significant cytotoxicity, with IC50 values ranging from 10 to 25 µM.

Cancer Cell Line IC50 (µM)
Patu8988 (Pancreatic)15
SGC7901 (Gastric)20

The compound's ability to induce apoptosis in these cancer cells was confirmed through flow cytometry analysis, indicating its potential as a chemotherapeutic agent .

Case Study 1: Antibacterial Efficacy

A study focused on the antibacterial efficacy of various substituted benzaldehydes, including this compound. The results highlighted that the introduction of halogen substituents enhanced the antibacterial activity compared to non-halogenated analogs. The study concluded that the bromine and fluorine atoms contribute significantly to the compound's lipophilicity and membrane permeability, facilitating better interaction with bacterial targets .

Case Study 2: Anticancer Potential

A research team evaluated the anticancer potential of several aldehyde derivatives, including this compound, against a panel of cancer cell lines. The findings suggested that the compound not only inhibited cell proliferation but also triggered caspase-dependent apoptotic pathways. This study supports the hypothesis that structural modifications in benzaldehyde derivatives can lead to enhanced anticancer activity .

Q & A

Basic: What are reliable methods for synthesizing 2-Bromo-3-fluoro-4-hydroxybenzaldehyde, and how can purity be validated?

Methodological Answer:
Synthesis typically involves halogenation and hydroxylation of benzaldehyde derivatives. For example, bromo-fluoro intermediates can be prepared via electrophilic substitution using brominating agents (e.g., Br₂ in H₂SO₄) and fluorination via Balz-Schiemann reactions or halogen exchange (e.g., KF with chloro precursors) . Purity validation requires HPLC (>95% purity threshold), NMR (to confirm substitution patterns), and mass spectrometry (to verify molecular ion peaks). Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Methodological Answer:
Contradictions in NMR data may arise from solvent effects, tautomerism, or impurities. To resolve discrepancies:

  • Use deuterated solvents (DMSO-d₆ or CDCl₃) to standardize conditions.
  • Compare experimental shifts with computational predictions (DFT-based tools like Gaussian or ORCA).
  • Perform 2D NMR (COSY, HSQC) to assign coupling patterns and verify substituent positions .
  • Cross-validate with X-ray crystallography (using SHELXL for refinement) to confirm spatial arrangement .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and N95 masks to avoid inhalation of fine particles.
  • First Aid: In case of skin contact, wash immediately with soap/water for 15+ minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage: Keep in airtight containers at 2–8°C, away from light and oxidizing agents. Monitor for decomposition via TLC or GC-MS .

Advanced: How does steric and electronic modulation by the bromo-fluoro-hydroxy groups influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The bromine atom at the 2-position creates steric hindrance, slowing Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to stabilize palladium intermediates.
  • Electronic Effects: The electron-withdrawing fluorine and hydroxyl groups activate the aldehyde for nucleophilic additions but deactivate the aryl ring for electrophilic substitutions.
  • Optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ with XPhos) and bases (Cs₂CO₃) in DMF/H₂O systems to enhance coupling efficiency .

Basic: What analytical techniques are essential for characterizing the crystalline structure of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD): Use single-crystal XRD with Mo-Kα radiation. Refine data with SHELXL-2018 to resolve bond lengths and angles .

  • Table of Key Crystallographic Data:

    ParameterValue
    Space groupP2₁/c
    Unit cell (Å)a=7.21, b=8.34, c=10.52
    Z4
    R-factor<0.05
  • Pair with Hirshfeld surface analysis to study intermolecular interactions (e.g., H-bonding involving -OH and halogen bonds) .

Advanced: How can bioactivity studies (e.g., enzyme inhibition) be designed using this compound derivatives?

Methodological Answer:

  • Derivative Synthesis: Introduce substituents (e.g., amino or nitro groups) at the 4-hydroxy position via reductive amination or nitration.
  • Assay Design:
    • Target Selection: Focus on enzymes with phenolic-binding sites (e.g., tyrosine phosphatases or oxidoreductases).
    • Kinetic Analysis: Use Michaelis-Menten plots to determine inhibition constants (Kᵢ).
    • Docking Studies: Perform AutoDock Vina simulations to predict binding modes .
  • Validation: Compare IC₅₀ values with structurally similar compounds (e.g., 2-Amino-4-bromo-3-fluorobenzoic acid, which shows antimicrobial activity) .

Basic: What are common pitfalls in interpreting mass spectrometry data for halogenated benzaldehydes?

Methodological Answer:

  • Isotopic Patterns: Bromine (⁷⁹Br/⁸¹Br) generates doublet peaks with a 1:1 ratio. Misinterpretation as impurities can occur if not accounted for.
  • Fragmentation: Loss of CO (28 m/z) from the aldehyde group is common. Use high-resolution MS (HRMS) to distinguish fragments from adducts.
  • Matrix Effects: Avoid sodium/potassium adducts by using formic acid in ESI-MS .

Advanced: How to address discrepancies in reported melting points for this compound across literature?

Methodological Answer:

  • Source Analysis: Compare synthesis routes—impurities (e.g., residual solvents) or polymorphs (crystalline vs. amorphous forms) may alter melting points.
  • Experimental Replication: Reproduce methods from conflicting sources (e.g., reports mp 60–62°C, while others vary). Use DSC to detect polymorphic transitions.
  • Purity Control: Recrystallize from ethanol/water mixtures and verify via HPLC before measurement .

Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?

Methodological Answer:

  • LogP Prediction: Use ChemAxon or ACD/Labs to estimate lipophilicity (critical for pharmacokinetic studies).
  • pKa Estimation: SPARC or MarvinSuite calculates acidity of the hydroxyl group (predicted ~9.5).
  • Solubility: COSMO-RS simulations in solvents like DMSO or methanol .

Advanced: How can tautomeric equilibria between aldehyde and enol forms affect reactivity in aqueous media?

Methodological Answer:

  • Tautomer Detection: Use UV-Vis spectroscopy (λ ~270 nm for enol form) and pH-dependent NMR.
  • Reactivity Impact: The enol form enhances nucleophilicity at the α-carbon, facilitating aldol condensations.
  • Control Strategies: Buffer reactions at pH 7–8 to stabilize the aldehyde form, or use aprotic solvents (e.g., THF) to suppress tautomerism .

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